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Compound of Interest

Compound Name: 2,6-Dichloro-3-phenylpyridine

Cat. No.: B189514

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-
phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of
the compound 2,6-Dichloro-3-phenylpyridine. Due to the specific nature of this molecule,
some experimental data is not readily available in published literature; in such cases,
computationally predicted data is provided. This guide also details relevant experimental
protocols for its synthesis and the determination of key physicochemical parameters.

Core Physicochemical Properties

2,6-Dichloro-3-phenylpyridine is a halogenated aromatic heterocyclic compound. Its
structure, featuring a phenyl group on a dichlorinated pyridine ring, dictates its physicochemical
characteristics, influencing its solubility, lipophilicity, and potential for intermolecular
interactions.

Data Presentation

The following table summarizes the available quantitative data for 2,6-Dichloro-3-
phenylpyridine.
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Property Value Source
CAS Number 18700-11-3 [1]
Molecular Formula C11H7CI2N [1][2]
Molecular Weight 224.09 g/mol [1]
Predicted logP 4.0554 [1]
Predicted XlogP 4.4 (2]
Topological Polar Surface Area

(TPSA) 12.89 Az [1]
Hydrogen Bond Acceptor

C);untg p ! ]
Hydrogen Bond Donor Count 0 [1]
Rotatable Bond Count 1 [1]
Purity (Typical) >98% [1]
Storage Temperature 4°C [1]

Note: Experimental values for melting point, boiling point, aqueous solubility, and pKa for 2,6-
Dichloro-3-phenylpyridine are not available in the reviewed literature. The provided logP
values are computationally predicted.

Experimental Protocols

Detailed methodologies for the synthesis of 2,6-Dichloro-3-phenylpyridine and for the
experimental determination of key physicochemical properties are outlined below.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 2,6-Dichloro-3-phenylpyridine can be effectively achieved via a palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction between a dichloropyridine and a
phenylboronic acid.[3][4] This method is widely used for forming carbon-carbon bonds in the
synthesis of biaryl compounds due to its tolerance of various functional groups.[5]
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Materials:

2,6-Dichloropyridine

Phenylboronic acid (1.2 equivalents)

Palladium(ll) acetate (Pd(OAc)2) (e.g., 1-3 mol%)

Phosphine Ligand (e.g., Ad2P"Bu, XPhos, SPhos) (e.g., 3-6 mol%)[3][6]

Base (e.g., K2COs, LiO'Bu) (2.0 equivalents)[6]

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)[6]

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na2S0a4) or magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-
dichloropyridine, phenylboronic acid, and the base.

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-
15 minutes to remove oxygen, which can degrade the catalyst.

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via
syringe.

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and
the phosphine ligand to the reaction mixture.

Reaction: Heat the mixture to the optimal temperature (typically 80-110°C) and stir
vigorously until the starting material is consumed, as monitored by Thin Layer
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Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the
mixture with ethyl acetate and water.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the agueous layer two more times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium or
magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced
pressure using a rotary evaporator. The crude product can then be purified by silica gel
column chromatography to yield pure 2,6-Dichloro-3-phenylpyridine.
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Workflow for Suzuki-Miyaura Synthesis

Click to download full resolution via product page

A typical workflow for Suzuki-Miyaura synthesis.
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Melting Point Determination Protocol

The melting point of a solid organic compound is a key physical property used for identification

and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of
0.5-1.0°C.

Materials:

Purified 2,6-Dichloro-3-phenylpyridine

Melting point apparatus (e.g., Mel-Temp or Thiele tube)
Glass capillary tubes (sealed at one end)

Spatula

Mortar and pestle (optional)

Procedure:

Sample Preparation: Place a small amount of the dry, purified compound on a clean, dry
surface. If the crystals are not fine, gently grind them into a fine powder.

Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample.
Gently tap the sealed end of the tube on a hard surface to pack the sample tightly into the
bottom. A sample height of about 3 mm is sufficient.

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point
apparatus.

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can
be performed to find an approximate melting point. For an accurate measurement, heat
slowly, at a rate of about 1-2°C per minute, especially when approaching the expected
melting point.

Observation: Observe the sample through the magnifying lens. Record the temperature at
which the first drop of liquid appears (the beginning of the melting range).
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» Final Reading: Continue observing and record the temperature at which the last solid crystal
melts completely (the end of the melting range).

e Reporting: The melting point is reported as the range between these two temperatures.
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Workflow for Melting Point Determination

Click to download full resolution via product page

Capillary method for melting point determination.
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logP Determination: Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a
critical parameter in drug development. The shake-flask method is the traditional and most
reliable technique for its experimental determination.

Materials:

Purified 2,6-Dichloro-3-phenylpyridine

e n-Octanol (HPLC grade, pre-saturated with water)

o Water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)

e Separatory funnels or vials

e Mechanical shaker or vortex mixer

e Centrifuge

¢ Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
Procedure:

o Phase Saturation: Prepare the two immiscible phases by mutually saturating n-octanol with
water (or buffer) and water (or buffer) with n-octanol. This is achieved by vigorously mixing
them for an extended period and then allowing the layers to separate.

o Sample Preparation: Prepare a stock solution of the compound in one of the phases
(typically the one in which it is more soluble).

» Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phases to a
vial. Add a small aliquot of the compound's stock solution.

o Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a
constant temperature (e.g., 25°C) to allow the compound to partition between the two
phases until equilibrium is reached.
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o Phase Separation: Centrifuge the vial to ensure complete separation of the two phases,
breaking any emulsions that may have formed.

o Concentration Analysis: Carefully take an aliquot from each phase (the n-octanol and the
agueous layer). Determine the concentration of the compound in each aliquot using a
suitable analytical method.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of this value:

o P =[Concentration]octanol / [Concentration]aqueous

o logP =logio(P)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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